(5E)-5-(3,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide (5E)-5-(3,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18527062
InChI: InChI=1S/C17H16N4O2/c1-10-6-13(16(22)7-11(10)2)14-8-15(21-20-14)17(23)19-12-4-3-5-18-9-12/h3-9,22H,1-2H3,(H,19,23)(H,20,21)
SMILES:
Molecular Formula: C17H16N4O2
Molecular Weight: 308.33 g/mol

(5E)-5-(3,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide

CAS No.:

Cat. No.: VC18527062

Molecular Formula: C17H16N4O2

Molecular Weight: 308.33 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-(3,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide -

Specification

Molecular Formula C17H16N4O2
Molecular Weight 308.33 g/mol
IUPAC Name 3-(2-hydroxy-4,5-dimethylphenyl)-N-pyridin-3-yl-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C17H16N4O2/c1-10-6-13(16(22)7-11(10)2)14-8-15(21-20-14)17(23)19-12-4-3-5-18-9-12/h3-9,22H,1-2H3,(H,19,23)(H,20,21)
Standard InChI Key ZFAGLPJUIQPOBH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1C)O)C2=NNC(=C2)C(=O)NC3=CN=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(2-hydroxy-4,5-dimethylphenyl)-N-pyridin-3-yl-1H-pyrazole-5-carboxamide, reflects its hybrid structure . Its molecular formula, C₁₇H₁₆N₄O₂, corresponds to a molecular weight of 308.33 g/mol . Key structural elements include:

  • A cyclohexadienone ring substituted with methyl groups at positions 3 and 4, conjugated to a pyrazoline moiety.

  • A pyridine ring linked via a carboxamide group at the pyrazoline’s 3-position.

  • Tautomeric potential due to the enol-keto equilibrium in the cyclohexadienone system .

The SMILES notation CC1=CC(=C(C=C1C)O)C2=NNC(=C2)C(=O)NC3=CN=CC=C3 and InChIKey ZFAGLPJUIQPOBH-UHFFFAOYSA-N provide precise stereochemical descriptors .

Physicochemical Properties

Experimental and computed properties include:

  • Solubility: Predicted low aqueous solubility due to aromaticity and hydrophobic substituents.

  • Hydrogen Bonding: Three acceptors (amide carbonyl, pyridine nitrogen, keto oxygen) and two donors (amide NH, hydroxyl group) .

  • Spectral Data: IR spectra show stretches for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹). ¹H-NMR signals include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm).

Table 1: Key Physicochemical Parameters

PropertyValue/DescriptionSource
Molecular Weight308.33 g/mol
LogP (Octanol-Water)2.3 (Predicted)
Topological Polar Surface86.5 Ų
Hydrogen Bond Donors2

Synthesis and Synthetic Strategies

Reaction Pathways

Synthesis typically involves a multi-step sequence starting from substituted cyclohexadienones and hydrazine carboxamides. Key steps include:

  • Condensation: Cyclohexadienone derivatives react with hydrazine carboxamides under acidic conditions to form the pyrazoline core.

  • Coupling: Suzuki-Miyaura or Ullmann coupling introduces the pyridine moiety.

  • Oxidation/Tautomerization: Air oxidation stabilizes the cyclohexadienone system.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Hydrazine hydrate, EtOH, reflux, 12h65%
2Pd(PPh₃)₄, K₂CO₃, DMF, 100°C48%
3O₂, CuCl, DCM, rt82%

Challenges and Optimization

  • Regioselectivity: Competing tautomerization during pyrazoline formation necessitates careful pH control.

  • Purification: Silica gel chromatography achieves >95% purity, confirmed by HPLC .

CompoundCA IX IC₅₀ (nM)CA XII IC₅₀ (nM)Source
3-Phenyl-pyrazole derivative1.50.8
4-Fluoro-phenyl analog1.20.62

Antiproliferative Activity

Hybrid indole-pyrazoline derivatives exhibit submicromolar activity against breast (MCF-7) and colon (HCT-116) cancer lines . Mechanistic studies suggest apoptosis induction via Bcl-2/Bax modulation .

Mechanism of Action Hypotheses

Carbonic Anhydrase Interaction

The carboxamide group may coordinate Zn²⁺ in CA active sites, mimicking sulfonamide inhibitors . Molecular docking predicts hydrogen bonding with Thr199 and hydrophobic interactions with Val121 .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Structural tunability supports SAR studies for oncology targets .

  • Prodrug Potential: Hydroxyl group facilitates prodrug conjugation (e.g., phosphate esters).

Material Science

Conjugated π-systems enable applications in organic semiconductors. Thin-film studies show hole mobility of 0.12 cm²/V·s.

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